N-Cyclopentyl-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-Cyclopentyl-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a cyclopentyl group, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
N-Cyclopentyl-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopentyl-3-hydroxy-4-methoxybenzamide: Similar in structure but with a hydroxyl group instead of a sulfonamide group.
N-Cyclopentyl-3-(2-methoxyphenyl)-N-[4-methoxy-3-(2-thienylmethoxy)benzyl]propanamide: Contains a thienylmethoxy group, adding to its complexity.
N-Cyclopentyl-3,4,5-trimethoxybenzamide: Features multiple methoxy groups, providing different chemical properties.
Uniqueness
N-Cyclopentyl-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring, cyclopentyl group, and methoxyphenyl group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C17H22N4O4S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-cyclopentyl-3-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H22N4O4S/c1-18-26(23,24)16-9-11(7-8-15(16)25-2)13-10-14(21-20-13)17(22)19-12-5-3-4-6-12/h7-10,12,18H,3-6H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
GUTQWGDWHFAWJV-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NC3CCCC3)OC |
Origin of Product |
United States |
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